3-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C21H36ClNO and its molecular weight is 354 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotransformation and Metabolism
Biotransformation of Phenolic Antioxidants
The metabolism of phenolic antioxidants like 3,5-di-tert-butyl-4-hydroxyanisole (Topanol 354) has been studied, revealing major urinary and biliary metabolites as various conjugates of hydroquinone, coumaran, and others in humans, rats, and dogs (Daniel, Green, & Phillips, 1973).
Synthetic Phenolic Antioxidants in Urine
A study analyzed the presence of synthetic phenolic antioxidants (SPAs) and their metabolites in urine samples. It highlighted the frequent detection of SPAs like butylated hydroxytoluene (BHT) in human samples, suggesting widespread human exposure to these compounds (Wang & Kannan, 2019).
Pharmacokinetics and Safety
Pharmacokinetics of Muscle Relaxant Agents
A study on eperisone hydrochloride, a muscle relaxant with a piperidine structure, evaluated its pharmacokinetics in humans. It showed rapid absorption and elimination, important for understanding the body's handling of similar compounds (Melilli et al., 2011).
Toxicokinetics of Related Compounds
The toxicokinetics of ethyl tert-butyl ether (ETBE), a related compound, was studied in humans. This research provided insights into the body's processing of ethers and alcohol metabolites, which may be relevant for understanding similar substances (Nihlen, Löf, & Johanson, 1998).
Properties
IUPAC Name |
3-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-20(2,3)17-9-10-19(18(14-17)21(4,5)6)23-13-11-16-8-7-12-22-15-16;/h9-10,14,16,22H,7-8,11-13,15H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYEOIUGHJXKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-26-1 | |
Record name | Piperidine, 3-[2-[2,4-bis(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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